![molecular formula C29H26N2O6 B12631860 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} CAS No. 918942-43-5](/img/structure/B12631860.png)
1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}
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Overview
Description
1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} (CAS 918942-43-5) is a bisphenol A (BPA) derivative featuring a propane-2,2-diyl core flanked by two aromatic rings. Each benzene ring is substituted with a 4-nitrobenzyloxy group (–OCH₂C₆H₄NO₂), making it a nitro-functionalized analog of BPA. This compound’s structure is characterized by:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of bisphenol A with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like tetrahydrofuran (THF).
Major Products
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Table 1: Key Structural Comparisons
Compound Name | Backbone | Substituents | CAS Number | Molecular Formula |
---|---|---|---|---|
Target Compound | Propane-2,2-diyl | 4-Nitrobenzyloxy (–OCH₂C₆H₄NO₂) | 918942-43-5 | Likely C₂₇H₂₂N₂O₆ |
2,2'-Bis[4-(4-nitrophenoxy)phenyl]propane | Propane-2,2-diyl | 4-Nitrophenoxy (–OC₆H₄NO₂) | 20653-11-6 | C₂₇H₂₂N₂O₆ |
4,4'-(Propane-2,2-diyl)bis(methoxybenzene) | Propane-2,2-diyl | Methoxy (–OCH₃) | 1568-83-8 | C₁₇H₂₀O₂ |
4,4'-[Propane-2,2-diyl]bis((prop-2-ynyloxy)benzene) | Propane-2,2-diyl | Propargyloxy (–OCH₂C≡CH) | Not provided | C₂₁H₂₀O₂ |
Key Observations :
- The target compound and 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane () both feature nitro groups but differ in linkage: nitrobenzyloxy (–OCH₂C₆H₄NO₂) vs. nitrophenoxy (–OC₆H₄NO₂). The benzyloxy group adds steric bulk and may reduce solubility compared to the phenoxy analog .
- Methoxy analogs (e.g., 4,4'-(Propane-2,2-diyl)bis(methoxybenzene), CAS 1568-83-8) lack nitro groups, resulting in lower thermal stability and reduced electron-withdrawing effects .
- Propargyloxy-substituted analogs () enable click chemistry applications, unlike the nitro-functionalized target compound .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound likely shares high thermal stability with 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (mp 588.3°C), owing to nitro group stabilization .
- Methoxy analogs exhibit lower thermal resilience and greater susceptibility to hydrolysis compared to nitro derivatives .
Key Observations :
- BPAME, a methoxy analog, shows enzyme inhibition, suggesting that substituents critically influence biological interactions .
Biological Activity
The compound 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} , often referred to as a bisphenol derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features two 4-nitrophenylmethoxy groups linked through a propane-2,2-diyl spacer. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of 4-nitrophenol with suitable alkylating agents under controlled conditions. The detailed synthetic pathway includes:
- Preparation of 4-Nitrophenol Derivative : The starting material is modified to introduce methoxy groups.
- Coupling Reaction : The modified phenol is coupled with a propane derivative using standard coupling reagents.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the generation of reactive intermediates that disrupt cellular processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Klebsiella pneumoniae | 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using cell lines have shown that bisphenol derivatives can induce apoptosis in cancerous cells. For example, studies indicate that the compound may trigger mitochondrial pathways leading to cell death .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
Study on Antimicrobial Efficacy
In a comparative study, various nitro-substituted phenolic compounds were evaluated for their antimicrobial efficacy. The results indicated that the compound exhibited superior activity compared to its non-nitro counterparts, supporting its potential use in developing new antimicrobial agents .
Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed on several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
Properties
CAS No. |
918942-43-5 |
---|---|
Molecular Formula |
C29H26N2O6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1-nitro-4-[[4-[2-[4-[(4-nitrophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C29H26N2O6/c1-29(2,23-7-15-27(16-8-23)36-19-21-3-11-25(12-4-21)30(32)33)24-9-17-28(18-10-24)37-20-22-5-13-26(14-6-22)31(34)35/h3-18H,19-20H2,1-2H3 |
InChI Key |
NZVAEEAKAWBMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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